(2-methoxypyridin-4-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone
説明
This compound features a 2-methoxypyridine moiety linked via a methanone bridge to a pyrrolidine ring substituted with a 2-methylbenzoimidazole group at the 3-position. The methoxy group on the pyridine may enhance solubility and modulate electronic properties, while the benzoimidazole contributes to π-π stacking interactions in biological systems .
特性
IUPAC Name |
(2-methoxypyridin-4-yl)-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-13-21-16-5-3-4-6-17(16)23(13)15-8-10-22(12-15)19(24)14-7-9-20-18(11-14)25-2/h3-7,9,11,15H,8,10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFRXPRWYVBGQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C4=CC(=NC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (2-methoxypyridin-4-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone , with the CAS number 2034421-96-8 , has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 336.4 g/mol . The structure includes a pyridine ring and a benzimidazole moiety, which are known for their biological significance.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N4O2 |
| Molecular Weight | 336.4 g/mol |
| CAS Number | 2034421-96-8 |
Research indicates that compounds containing both pyridine and benzimidazole structures often exhibit activity against various biological targets, including:
- Bromodomain and Extra-Terminal (BET) Proteins : These proteins are critical in regulating gene expression related to cancer. Inhibition of BET proteins can lead to the suppression of oncogenes like c-Myc, promoting apoptosis in cancer cells .
- Protein Kinases : The compound may interact with specific kinases involved in cell signaling pathways. For instance, inhibitors targeting the platelet-derived growth factor receptor (PDGFRA) have shown promise in treating certain tumors .
Antitumor Activity
One significant area of study is the antitumor potential of this compound. In vitro studies suggest that it can induce apoptosis in cancer cell lines by modulating cell cycle regulators and decreasing c-Myc expression .
Pharmacokinetics
Pharmacokinetic studies reveal that compounds with similar structures often exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Specifically, they may demonstrate good oral bioavailability and acceptable half-lives, making them suitable candidates for further development in cancer therapeutics .
Case Studies
- Inhibition of BET Proteins : A related study on derivatives of benzimidazole and pyridine demonstrated significant inhibition of BET proteins, leading to reduced tumor growth in xenograft models . The most active derivative showed potent effects at low concentrations.
- Selectivity Against Cancer Cell Lines : Research focusing on the selectivity of these compounds indicated that they preferentially target malignant cells over normal cells, minimizing potential side effects associated with traditional chemotherapy .
類似化合物との比較
Key Observations :
- Substituent Positioning: The target compound’s 2-methoxy group on pyridine (vs. 2-methoxyphenoxy in ) may reduce steric hindrance while maintaining electron-donating effects.
- Scaffold Flexibility : The pyrrolidine ring in the target compound (vs. rigid bipyridine in or sulfinyl bridges in ) could enhance conformational adaptability for receptor binding.
- Bioisosteric Replacements : The benzoimidazole in the target is substituted with a methyl group, contrasting with trifluoromethyl () or triazole () groups in analogs, which may alter potency or selectivity.
Pharmacological and Physicochemical Properties
- Binding Affinity : The pyrrolidine-benzoimidazole scaffold resembles kinase inhibitors (e.g., imatinib analogs), where pyrrolidine acts as a hinge-binding motif .
- Metabolic Stability : The absence of sulfinyl or triazole groups (cf. ) may reduce susceptibility to cytochrome P450-mediated oxidation.
Structure-Activity Relationship (SAR) Insights
- Benzoimidazole Substitution : 2-Methyl (target) vs. 5-trifluoromethyl (): Methyl may enhance metabolic stability, while CF3 improves potency but increases hydrophobicity.
- Linker Optimization: Methanone bridges (target) vs.
- Pyridine vs. Bipyridine: Mono-pyridine (target) reduces molecular weight compared to bipyridine systems (), aiding bioavailability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
